Hydroxyguanabenz

Beschreibung

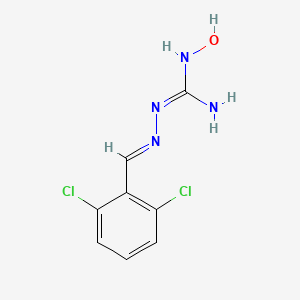

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4O/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15/h1-4,15H,(H3,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIQJNNDIWGVEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24047-25-4 | |

| Record name | Guanoxabenz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24047-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Pharmacology of Guanoxabenz

Adrenergic Receptor Interactions

Guanoxabenz, a chemical compound known for its relationship to the antihypertensive agent Guanabenz (B1672423), interacts with the adrenergic system primarily after metabolic activation. nih.gov The parent compound itself displays a distinct profile of receptor interaction, which is significantly altered upon its bioactivation.

Agonistic Activity at Alpha-2 Adrenoceptors

Guanoxabenz is recognized as a precursor to the active α2-adrenoceptor agonist, Guanabenz. nih.govnih.gov The pharmacological activity of Guanoxabenz is largely dependent on its conversion to Guanabenz, which then exerts agonistic effects at α2-adrenergic receptors. nih.gov Studies have shown that the formation of a metabolite from Guanoxabenz leads to high-affinity binding at α2-adrenoceptors. nih.govnih.gov This bioactivation is essential for its significant α2-adrenergic activity. nih.gov

Subtype Selectivity and Differential Binding Profiles (e.g., alpha 2A, alpha 2B1, alpha 2B2 adrenoceptors)

Guanoxabenz demonstrates differential affinity for the subtypes of the α2-adrenoceptor. nih.govnih.gov Research conducted on rat kidney adrenoceptor subtypes has delineated its binding profile, showing a clear preference for the α2A subtype over the α2B1 and α2B2 subtypes. nih.govnih.gov The dissociation constants (Kd) reveal that the affinity of Guanoxabenz for the α2A subtype is substantially higher than for the α2B1 subtype, and remarkably greater than for the α2B2 subtype. nih.govnih.gov

For instance, one study determined the order of affinities for Guanoxabenz to be α2A > α2B1 >> α2B2, with corresponding Kd values of 99.7 ± 15.1 nM, 508 ± 135 nM, and 25,400 ± 2400 nM, respectively. nih.govnih.gov This indicates a pronounced selectivity for the α2A-adrenoceptor. nih.gov In human brain tissue, Guanoxabenz has been used in competition binding experiments to characterize the high- and low-affinity states of the α2A subtype, which is the predominant α2-adrenoceptor in this region. nih.gov

Table 1: Binding Affinity (Kd) of Guanoxabenz for Rat Kidney α2-Adrenoceptor Subtypes

| Adrenoceptor Subtype | Dissociation Constant (Kd) in nM |

|---|---|

| α2A | 99.7 ± 15.1 |

| α2B1 | 508 ± 135 |

| α2B2 | 25,400 ± 2400 |

Data from computer modeling of drug competition curves in rat kidney membranes. nih.govnih.gov

Comparative Receptor Affinity and Ligand-Binding Dynamics with Guanabenz

The affinity of Guanoxabenz for α2-adrenoceptors is significantly lower than that of its active metabolite, Guanabenz. nih.govnih.gov The conversion of Guanoxabenz to Guanabenz results in a metabolite with an approximately 100-fold greater affinity for α2-adrenoceptors. nih.gov Guanabenz is a full agonist at the α2A-adrenoceptor with a calculated EC50 of 16.32 nM, demonstrating potent activity. nih.gov In contrast, the high-affinity binding associated with Guanoxabenz administration is dependent on the enzymatic generation of this more potent metabolite. nih.gov This dynamic, where a precursor compound is metabolized to a more active agent, is central to the molecular pharmacology of Guanoxabenz. nih.govnih.gov

Enzymatic Bioactivation and Metabolite Formation

The pharmacological effects of Guanoxabenz are intrinsically linked to its metabolic conversion into a more active compound. This bioactivation occurs through specific enzymatic pathways and is dependent on the presence of certain cofactors. nih.govnih.gov

N-Reduction Pathways of Guanoxabenz and Active Metabolite Generation

Guanoxabenz undergoes enzymatic N-reduction to generate its pharmacologically active metabolite, Guanabenz. nih.gov This metabolic process is responsible for the formation of the high-affinity α2-adrenoceptor ligand from the lower-affinity parent compound. nih.govnih.gov This bioactivation has been observed in various tissues, including the rat spleen and brain, although the specific enzymes involved may differ by location. nih.gov In human liver microsomes, the N-reduction of Guanoxabenz to Guanabenz is catalyzed by an enzyme system that includes cytochrome b5, NADH cytochrome b5-reductase, and benzamidoxime (B57231) reductase. nih.gov

Cofactor Requirements and Enzymatic Inhibition in Bioactivation Processes

The enzymatic bioactivation of Guanoxabenz is dependent on specific cofactors. nih.gov In rat brain membranes, the process requires the addition of NADH or NADPH to induce the formation of the high-affinity metabolite. nih.gov The enzymatic activity responsible for this conversion in the brain is distinct from that in the spleen. nih.gov

The bioactivation process can be inhibited by various compounds. In the spleen, the activity is blocked by allopurinol (B61711), suggesting the involvement of xanthine (B1682287) oxidase. nih.govnih.gov However, in the brain, the process is not blocked by allopurinol but is inhibited by menadione (B1676200) and dicumarol. nih.gov This indicates that different enzyme systems are responsible for the N-reduction of Guanoxabenz in different tissues. nih.gov The brain's enzymatic mechanism does not appear to involve cytochrome P450 enzymes, as it is not blocked by carbon monoxide or SKF525A. nih.gov In human liver microsomes, the N-reduction of Guanoxabenz shows a significant correlation with benzamidoxime N-reduction, further implicating benzamidoxime reductase in the pathway. nih.gov

Table 2: Enzymatic Bioactivation of Guanoxabenz

| Tissue | Proposed Enzyme(s) | Cofactors | Inhibitors |

|---|---|---|---|

| Rat Spleen | Xanthine Oxidase | Not specified, but activity restored with xanthine | Allopurinol, N-hydroxyguanidine analogs, 1-chloro-2,4-dinitrobenzene, cibacron blue, phenyl-p-benzoquinone, didox, trimidox |

| Rat Brain | Not Cytochrome P450; distinct from spleen | NADH, NADPH | Menadione, Dicumarol |

| Human Liver | Cytochrome b5, NADH cytochrome b5-reductase, Benzamidoxime reductase | NADH | Not specified |

Data derived from studies on rat and human tissue membranes. nih.govnih.govnih.gov

Tissue-Specific Enzymatic Activity and Mechanism Elucidation (e.g., splenic versus cerebral enzymatic systems)

The biological activity of guanoxabenz is significantly influenced by its metabolic conversion, a process that exhibits remarkable tissue-specificity. The enzymatic reduction of guanoxabenz to its more active metabolite, guanabenz, occurs through distinct mechanisms in different tissues, most notably the spleen and the brain. nih.gov

In the rat spleen, the N-reduction of guanoxabenz is primarily catalyzed by the enzyme xanthine oxidase. nih.gov This enzymatic process is dependent on the presence of xanthine or NADH as reducing substrates. nih.gov The identity of the resulting metabolite as guanabenz, a compound with a nearly 100-fold higher affinity for α2A-adrenoceptors, has been confirmed through high-performance liquid chromatography and nuclear magnetic resonance. nih.gov The involvement of xanthine oxidase is further substantiated by the potent inhibition of this conversion by allopurinol, a selective inhibitor of xanthine oxidase. nih.govnih.gov

Conversely, the enzymatic activation of guanoxabenz in the rat brain follows a different pathway. nih.gov High-affinity binding of a guanoxabenz metabolite to α2-adrenoceptors is induced in rat brain membranes upon the addition of NADH or NADPH as cofactors. nih.gov Crucially, this process is not inhibited by allopurinol, indicating that xanthine oxidase is not the primary enzyme responsible for guanoxabenz reduction in the brain. nih.gov Furthermore, the lack of inhibition by carbon monoxide and SKF525A suggests that cytochrome P450 enzymes are also not involved. nih.gov Instead, the enzymatic activity in the brain is blocked by menadione and dicumarol, pointing towards a distinct, yet to be fully characterized, NADH/NADPH-dependent reductase system. nih.gov

Interactive Data Table: Comparison of Guanoxabenz Enzymatic Activity in Spleen and Brain

| Feature | Splenic Enzymatic System | Cerebral Enzymatic System |

| Primary Enzyme | Xanthine Oxidase nih.gov | NADH/NADPH-dependent reductase nih.gov |

| Cofactors | Xanthine, NADH nih.gov | NADH, NADPH nih.gov |

| Inhibitors | Allopurinol nih.govnih.gov | Menadione, Dicumarol nih.gov |

| Metabolite | Guanabenz nih.gov | Guanabenz (presumed) nih.gov |

Non-Adrenergic Molecular Targets and Associated Mechanisms

Guanoxabenz's pharmacological profile extends beyond its adrenergic effects, encompassing interactions with key components of cellular signaling and stress response pathways.

A significant non-adrenergic mechanism of guanoxabenz involves its interaction with the regulatory subunit of protein phosphatase 1 (PP1), known as Protein Phosphatase 1 Regulatory Subunit 15A (PPP1R15A), also referred to as GADD34 (Growth Arrest and DNA Damage-inducible protein 34). plos.orgnih.govnih.gov Guanabenz, the active metabolite of guanoxabenz, directly binds to PPP1R15A. plos.org This binding disrupts the formation of the complex between PPP1R15A and the catalytic subunit of PP1 (PP1c). plos.org

The PPP1R15A-PP1c complex is responsible for the dephosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). plos.orgnih.gov By inhibiting the formation of this complex, guanabenz prevents the dephosphorylation of eIF2α, leading to its prolonged phosphorylation. plos.orgnih.gov This sustained phosphorylation attenuates global protein synthesis. plos.org While some studies have questioned the direct inhibitory effect of guanabenz on the pre-formed PPP1R15A-PP1c complex in vitro, its ability to modulate eIF2α phosphorylation in stressed cells is a consistently reported finding. researchgate.netnih.gov

The modulation of eIF2α phosphorylation by guanoxabenz directly impacts the cellular response to endoplasmic reticulum (ER) stress. The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring proteostasis. nih.govbuckinstitute.org One of the key branches of the UPR is initiated by the protein kinase RNA (PKR)-like ER kinase (PERK), which phosphorylates eIF2α to reduce the protein load on the ER. plos.org

Guanoxabenz, through its metabolite guanabenz, enhances the PERK pathway by inhibiting the GADD34-mediated dephosphorylation of eIF2α. nih.govnih.gov This action prolongs the attenuation of protein synthesis, which can be protective in conditions of ER stress by preventing the further accumulation of misfolded proteins. plos.org Studies have shown that guanabenz can antagonize the effects of ER stress inducers like tunicamycin, reducing the expression of ER stress markers and protecting cells from stress-induced death. nih.govresearchgate.net However, it has been noted that guanabenz alone, in the absence of an ER stressor, does not typically induce UPR target genes. nih.gov

Guanoxabenz and its related compounds have been shown to interact with receptors other than the classical adrenergic receptors.

Trace Amine-Associated Receptor 1 (TAAR1): Emerging research has identified guanabenz as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). researchgate.netmdpi.com TAAR1 is a G protein-coupled receptor that is a novel target for neuropsychiatric conditions. researchgate.net Functional assays have demonstrated that guanabenz exhibits agonistic activity at human TAAR1. researchgate.net The EC50 value for the related compound 4-OH-Guanabenz at TAAR1 has been calculated to be 330.6 µM. nih.gov This interaction with TAAR1 represents a novel aspect of guanoxabenz's pharmacology and suggests its potential to modulate monoaminergic neurotransmission. researchgate.net

Interactive Data Table: Non-Adrenergic Molecular Targets of Guanoxabenz

| Molecular Target | Mechanism of Action | Key Findings |

| PPP1R15A (GADD34) | Binds to PPP1R15A, disrupting its complex with PP1c and inhibiting eIF2α dephosphorylation. plos.orgnih.gov | Prolongs eIF2α phosphorylation, leading to attenuation of protein synthesis. plos.orgnih.gov |

| Endoplasmic Reticulum Stress Pathway | Enhances the PERK branch of the UPR by inhibiting GADD34-mediated eIF2α dephosphorylation. nih.govnih.gov | Antagonizes the effects of ER stress inducers and protects against cell death. nih.govresearchgate.net |

| Imidazoline (B1206853) Receptors | Binds to imidazoline receptors, a characteristic of its chemical class. nih.govresearchgate.net | The relative affinity for imidazoline versus α2-adrenergic receptors influences its pharmacological profile. nih.gov |

| Trace Amine-Associated Receptor 1 (TAAR1) | Acts as an agonist at TAAR1. researchgate.netmdpi.com | Demonstrates functional activity at human TAAR1, suggesting a role in modulating monoaminergic systems. researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of Guanoxabenz and Analogs

Systematic Structural Modifications and Their Pharmacological Consequences

Systematic modifications of the guanoxabenz scaffold have provided significant insights into its pharmacological profile. Guanoxabenz is metabolically reduced to guanabenz (B1672423), a compound with an almost 100-fold higher affinity for α2A-adrenoceptors. medchemexpress.com This metabolic conversion underscores the importance of the N-hydroxyguanidine moiety in modulating activity.

A key SAR study focused on guanabenz, the active metabolite of guanoxabenz, aimed to dissociate its potent antiprion activity from its α2-adrenergic receptor agonism, the latter being responsible for its antihypertensive effects. nih.gov The study involved two main areas of structural modification: the dichlorinated benzene ring and the guanidine (B92328) group.

Modifications of the Benzene Ring: Researchers systematically altered the position of the two chlorine atoms on the phenyl ring. The parent compound, guanabenz, features a 2,6-dichloro substitution pattern. The pharmacological consequences of shifting these halogens were evaluated to determine their importance for both antiprion and adrenergic activities.

Modifications of the Guanidine Group: The guanidine moiety was identified as a critical pharmacophore for α2-adrenergic activity. Modifications in this region included alkylation and cyclization to alter its basicity, conformation, and hydrogen-bonding capacity. The goal was to disrupt the interaction with the adrenergic receptor while preserving the structural elements required for the antiprion effect. nih.gov

These systematic changes revealed that the antihypertensive and antiprion effects are structurally separable. Specific derivatives were identified that retained potent antiprion activity but were completely devoid of agonist activity at α2-adrenergic receptors, highlighting the distinct structural requirements for these two pharmacological actions. nih.gov

Rational Design and Synthesis of Guanoxabenz Derivatives with Modulated Activities

Building on systematic SAR studies, rational design has been employed to synthesize novel guanoxabenz derivatives with specifically modulated activity profiles. The primary objective has been to create analogs that could be developed for neurodegenerative diseases, such as prion diseases, by eliminating the dose-limiting hypotensive side effects. nih.gov

The design strategy focused on disrupting the key interactions with the α2-adrenergic receptor. It was hypothesized that the planar guanidinium group and its ability to form specific salt bridges and hydrogen bonds were essential for adrenergic agonism. By modifying the guanidine group to alter its electronic properties and steric profile, researchers aimed to prevent effective binding to this receptor.

This approach led to the successful synthesis of two key derivatives, identified in a study as compounds 6 and 7 . nih.gov In these compounds, the guanidine moiety of guanabenz was modified. These rationally designed molecules were tested for both their ability to cure yeast prions (a model for antiprion activity) and their functional activity at α2-adrenergic receptors. The results demonstrated a clear separation of activities:

Derivative 6: Maintained strong antiprion activity.

Derivative 7: Also showed potent antiprion effects.

Crucially, both derivatives were found to have completely lost their agonist activity at the α2-adrenergic receptors. nih.gov These findings confirmed that the antihypertensive effect is not intrinsically linked to the antiprion mechanism. Furthermore, like guanabenz, these new derivatives were also found to inhibit the protein folding activity of the ribosome (PFAR), which is believed to be involved in prion propagation. nih.gov This successful rational design effort provides a strong foundation for developing these compounds as potential drug candidates for protein misfolding disorders. nih.gov

| Compound | Structural Modification (Relative to Guanabenz) | α2-Adrenergic Agonist Activity | Antiprion Activity |

|---|---|---|---|

| Guanabenz (Parent) | N/A (2,6-dichlorophenyl, unmodified guanidine) | Potent | Potent |

| Derivative 6 | Modification of the guanidine group | None | Potent |

| Derivative 7 | Modification of the guanidine group | None | Potent |

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Quantitative Structure-Activity Relationships, Homology Modeling)

While extensive experimental SAR studies have been performed on guanoxabenz analogs, the application of computational methods like molecular docking and Quantitative Structure-Activity Relationships (QSAR) specifically for this compound family is not widely detailed in published literature. However, these computational techniques are standard tools in medicinal chemistry for elucidating SAR and guiding drug design.

Molecular Docking: This technique could be used to model the interaction of guanoxabenz and its derivatives with their biological targets. For instance, docking studies could be performed on the α2-adrenergic receptor to visualize the binding pose of guanoxabenz. wikipedia.org Such models would help rationalize why certain modifications to the guanidine group or the phenyl ring abolish adrenergic activity. By comparing the docked poses of active and inactive compounds, researchers can identify key hydrogen bonds, electrostatic interactions, or steric clashes that govern binding affinity and agonist function.

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For guanoxabenz analogs, a QSAR model could be developed to predict antiprion activity or α2-adrenergic agonism based on calculated molecular descriptors (e.g., electronic properties, hydrophobicity, steric parameters). Such a model, once validated, could be used to virtually screen new, unsynthesized derivatives to prioritize those with a higher probability of having the desired activity profile (i.e., high antiprion activity and low adrenergic agonism).

Although specific QSAR models for guanoxabenz were not found, the general methodology has been successfully applied to diverse classes of compounds to predict their biological activities and guide structural optimization. nih.gov

Impact of Stereoisomerism on Biological Activity Profiles (e.g., E/Z Isomers)

The guanoxabenz molecule contains a carbon-nitrogen double bond (an imine), which creates the potential for geometric isomerism (E/Z isomerism). The E isomer and Z isomer are stereoisomers that are not superimposable on each other due to restricted rotation around the C=N bond.

The differential effects of stereoisomers on biological activity are a well-established principle in pharmacology. Different isomers of a drug can exhibit distinct pharmacokinetic and pharmacodynamic properties because biological systems, such as receptors and enzymes, are chiral and can interact preferentially with one isomer over another.

In the context of guanoxabenz, the spatial arrangement of the 2,6-dichlorophenyl ring relative to the hydroxyguanidine group could significantly influence how the molecule fits into a receptor's binding pocket. It is plausible that only one of the isomers (E or Z) is responsible for the high-affinity binding to the α2-adrenergic receptor, while the other may be less active or inactive at this target. Similarly, the structural requirements for antiprion activity might also be stereoselective.

Metabolism and Biotransformation Pathways of Guanoxabenz

In Vitro Metabolic Conversion Investigations

In vitro studies utilizing microsomal fractions from different species have been instrumental in characterizing the metabolic fate of guanoxabenz. These investigations have revealed a bioreversible reaction, or metabolic cycle, where guanoxabenz is reduced to its parent compound, guanabenz (B1672423), and guanabenz is N-hydroxylated back to guanoxabenz. psu.edu

N-Hydroxylation and N-Dehydroxylation Dynamics and Kinetics

The metabolism of guanoxabenz is characterized by a two-way conversion process with its parent compound, guanabenz. In vitro studies have demonstrated both the N-hydroxylation of guanabenz to form guanoxabenz and the corresponding N-dehydroxylation (reduction) of guanoxabenz back to guanabenz. psu.edunih.gov This bioreversible reaction has been observed in microsomal fractions from humans, pigs, and rabbits. psu.edu

Kinetic analyses of this metabolic cycle suggest that the reduction of guanoxabenz to guanabenz is the predominant reaction in vivo. This indicates that guanoxabenz can act, in part, as a prodrug of guanabenz. The N-reduction of guanoxabenz is significant as it represents a detoxification pathway.

Identification and Characterization of Enzymes Involved in Biotransformation

Specific enzymes have been identified as being responsible for the interconversion of guanabenz and guanoxabenz.

Cytochrome P450 CYP1A2: The N-hydroxylation of guanabenz to produce guanoxabenz is primarily mediated by the Cytochrome P450 isoform CYP1A2. nih.govpsu.edu Studies using human liver microsomal preparations showed strong correlations between guanabenz N-hydroxylation activity and the activities of known CYP1A2 markers like 7-ethoxyresorufin (B15458) O-deethylation and caffeine (B1668208) N-demethylation. psu.edunih.gov Further confirmation came from experiments with microsomes from human B-lymphoblastoid cell lines specifically expressing human CYP450 enzymes, which proved CYP1A2 is the major isozyme for this metabolic step. nih.gov This reaction is effectively inhibited by potent CYP1A2 inhibitors such as alpha-naphthoflavone (B191928) (7,8-benzoflavone) and furafylline. nih.gov

Xanthine (B1682287) Oxidase and Other Reductive Enzymes: The N-reduction of guanoxabenz to guanabenz is catalyzed by at least two distinct enzyme systems. In hepatic microsomes, this reduction is carried out by a system composed of cytochrome b5 and NADH cytochrome b5-reductase. nih.govpsu.edu Additionally, research on rat spleen cytosol identified Xanthine Oxidase as a key enzyme responsible for reducing guanoxabenz. psu.edu This reduction by xanthine oxidase requires a reducing substrate like xanthine or NADH and can be blocked by allopurinol (B61711), a selective inhibitor of the enzyme. psu.edu

| Metabolic Reaction | Primary Enzyme(s) | Biological System Studied | Inhibitors |

|---|---|---|---|

| Guanabenz → Guanoxabenz (N-Hydroxylation) | Cytochrome P450 (CYP1A2) | Human Hepatic Microsomes, Human B-lymphoblastoid cell lines | alpha-Naphthoflavone, Furafylline |

| Guanoxabenz → Guanabenz (N-Dehydroxylation/Reduction) | Cytochrome b5, NADH cytochrome b5-reductase | Human Hepatic Microsomes | N/A in provided sources |

| Xanthine Oxidase | Rat Spleen Cytosol | Allopurinol |

Comparative Metabolic Studies Across Diverse Biological Systems

The metabolic conversion of guanoxabenz has been examined across different species and tissues, revealing notable variations.

Human, Pig, and Rabbit Hepatic Microsomes: In vitro N-dehydroxylation of guanoxabenz has been detected in microsomal fractions from the livers of humans, pigs, and rabbits. psu.edu Comparative studies showed that the conversion rates in rabbit microsomal fractions were significantly slower than those observed in fractions from humans and pigs. psu.edu In ten different human liver microsomal preparations, the rate of NADPH-dependent guanoxabenz formation from guanabenz varied substantially, ranging from 11 to 404 nmol/min per nmol of P450. psu.edu

Rat Spleen and Brain: A significant finding was the identification of a potent guanoxabenz-reducing enzymatic activity in the cytosolic fraction of rat spleen, which was later identified as xanthine oxidase. This highlights that extrahepatic tissues can play a crucial role in the metabolism of guanoxabenz. The tissue-specific conversion of guanoxabenz is thought to be responsible for its varying binding affinities observed in different tissues, such as the rat brain.

| Biological System | Metabolic Reaction Studied | Key Findings |

|---|---|---|

| Human Hepatic Microsomes | N-Hydroxylation & N-Dehydroxylation | High inter-individual variability in N-hydroxylation rates (11-404 nmol/min/nmol P450). psu.edu N-reduction correlates with benzamidoxime (B57231) N-reduction. nih.gov |

| Pig Hepatic Microsomes | N-Dehydroxylation | Conversion rates are faster than in rabbits. psu.edu |

| Rabbit Hepatic Microsomes | N-Dehydroxylation | Conversion rates are markedly slower than in humans and pigs. psu.edu |

| Rat Spleen Cytosol | N-Dehydroxylation | High reducing activity attributed to Xanthine Oxidase. psu.edu |

Metabolite Identification and Characterization in Research Settings

The primary metabolite identified in the biotransformation of guanoxabenz is its parent compound, guanabenz.

Guanabenz: The reduction of guanoxabenz consistently yields guanabenz [1-(2,6-dichlorobenzylidene-amino)-3-guanidine]. psu.edu The formation of this metabolite has been confirmed in various in vitro systems, including rat spleen cytosol and hepatic microsomes, through methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analysis. psu.edu This reductive pathway is considered a significant part of the compound's metabolic profile.

Glucuronide Metabolites: Glucuronidation is a common Phase II metabolic pathway that increases the water solubility of compounds to facilitate their excretion. nih.govwikipedia.org While the biotransformation of many compounds involves the formation of glucuronide conjugates, mdpi.com detailed studies specifically identifying or characterizing glucuronide metabolites of guanoxabenz are not extensively documented in the reviewed scientific literature. Therefore, the primary characterized biotransformation product in research settings remains guanabenz.

Preclinical Investigations of Guanoxabenz Biological Effects

In Vitro Cellular and Biochemical Investigations

Guanoxabenz has been identified as a specific inhibitor of the Growth Arrest and DNA Damage-inducible protein 34 (GADD34). nih.gov GADD34 is a regulatory subunit of Protein Phosphatase 1 (PP1) and plays a crucial role in the integrated stress response (ISR). plos.org During cellular stress, such as that induced by conditions within the endoplasmic reticulum (ER), the phosphorylation of eukaryotic initiation factor 2α (eIF2α) leads to a general shutdown of protein synthesis. GADD34 counteracts this by dephosphorylating eIF2α, allowing translation to resume. plos.orgnih.gov Guanoxabenz disrupts this process by binding to the PP1-GADD34 complex, thereby prolonging the phosphorylation of eIF2α and maintaining the suppression of protein synthesis. plos.orgnih.gov

A significant consequence of GADD34 inhibition by guanoxabenz is the modulation of autophagy, a cellular recycling process. In certain contexts, particularly in cancer cells, autophagy can act as a protective mechanism, allowing cells to survive under stress. nih.govnih.gov Studies have shown that by inhibiting GADD34, guanoxabenz suppresses this protective autophagic signaling. nih.gov This inhibition is linked to the mechanistic target of rapamycin (B549165) (mTOR) pathway. plos.org GADD34 activity normally keeps the mTOR pathway inactive during ER stress, which promotes cell survival through autophagy. plos.org By inhibiting GADD34, guanoxabenz leads to a rapid activation of mTOR, a down-regulation of autophagy-dependent survival, and a shift towards apoptotic cell death. plos.org This establishes GADD34 as a key link between ER stress and mTOR inactivation, a link that is specifically targeted by guanoxabenz. plos.org

While its effects are prominent through the GADD34-eIF2α axis, some research indicates that guanoxabenz can also act independently of this pathway. For instance, in mouse and human dendritic cells and B cells, guanoxabenz was found to prevent the activation of Toll-like receptor 9 (TLR9) signaling through a mechanism that did not depend on GADD34 activity on eIF2α. nih.gov

Beyond its role in the stress response, guanoxabenz has been shown to directly modulate fundamental cellular machinery involved in protein homeostasis, or proteostasis. nih.gov Research has revealed that guanoxabenz, along with other structurally unrelated anti-prion compounds, interacts with the ribosome in an RNA-dependent manner. nih.gov This interaction does not impact the ribosome's primary function of protein synthesis (peptidyl transferase activity) or affect global translation levels. nih.gov

Instead, the binding of guanoxabenz specifically inhibits the ribosomal RNA-mediated protein folding activity. nih.gov The ribosome, particularly the large ribosomal RNA (rRNA) in its large subunit, possesses a chaperone-like ability to assist in the correct folding of newly synthesized proteins. nih.gov Guanoxabenz is one of the first identified compounds to selectively inhibit this specific chaperone function of the ribosome. nih.gov This modulation of the ribosome's protein folding activity represents a direct intervention in cellular proteostasis, potentially correcting defects that arise from protein misfolding, which is a hallmark of various neurodegenerative diseases. nih.gov By targeting this activity, guanoxabenz can influence the conformational state of proteins as they are synthesized, representing a key mechanism for addressing proteostatic defects. nih.gov

The biological effects of guanoxabenz have been investigated in several disease-relevant cell lines, particularly those derived from aggressive cancers. In glioblastoma (GBM), a highly lethal brain tumor, cancer cells can utilize protective autophagy to resist treatment. nih.govnih.govresearchgate.net Guanoxabenz has been shown to sensitize glioblastoma cells to the effects of other therapeutic agents, such as the tyrosine kinase inhibitor sunitinib. nih.govnih.gov By inhibiting GADD34, guanoxabenz blocks the protective autophagy induced by sunitinib, thereby enhancing the drug's cytotoxic effects on glioblastoma cells. nih.gov This effect was observed in standard glioblastoma cell lines (U-87 MG and A172), as well as in temozolomide-resistant cells, cells cultured under hypoxic conditions, and sphere-forming cells, indicating a robust action against key features of glioblastoma malignancy. nih.gov

Similar mechanisms have been noted in liver cancer cells, where the depletion of GADD34 or its inhibition by guanoxabenz suppresses autophagy-mediated survival. nih.gov These findings underscore a common strategy employed by cancer cells to withstand stress and highlight guanoxabenz's potential to counteract this survival mechanism.

| Cell Line Type | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Glioblastoma Cells (U-87 MG, A172) | Enhanced cytotoxicity of sunitinib; inhibited colony formation. | Inhibition of GADD34-mediated protective autophagy. | nih.govnih.gov |

| Liver Cancer Cells | Suppressed autophagy-mediated cell survival. | Inhibition of GADD34. | nih.gov |

In Vivo Animal Model Studies of Biological Activity

In animal models, guanoxabenz has been assessed for its effects on the central nervous system, particularly in the context of neurodegenerative diseases and general motor function. In the SOD1 G93A mouse model of amyotrophic lateral sclerosis (ALS), administration of guanoxabenz was shown to delay the onset of disease symptoms, extend lifespan, and improve motor performance. nih.gov This neuroprotective effect was associated with an attenuation of motor neuron loss. nih.gov Mechanistically, these benefits were linked to the sustained phosphorylation of eIF2α and a reduction in markers of endoplasmic reticulum (ER) stress. nih.gov

Guanoxabenz has demonstrated significant effects on metabolic regulation in animal models of diet-induced obesity. nih.govnih.gov In rats fed a high-fat diet for ten weeks, subsequent treatment with guanoxabenz for 25 days resulted in a significant decrease in body weight. nih.govnih.gov This was accompanied by a reduction in adipose tissue to levels comparable to control animals on a standard diet. nih.gov

The weight-reducing effect was associated with a beneficial impact on key metabolic parameters. Guanoxabenz treatment led to a significant reduction in plasma triglyceride and glucose levels, addressing the dyslipidemia and hyperglycemia that are characteristic of metabolic syndrome. nih.gov These metabolic improvements are thought to be linked to a reduction in caloric intake and a strong inhibition of gastric emptying. nih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| Diet-Induced Obese Rats | Significant decrease in body weight (approx. 11%). | nih.govnih.gov |

| Diet-Induced Obese Rats | Reduction in plasma triglyceride levels. | nih.gov |

| Diet-Induced Obese Rats | Confirmed beneficial effect on plasma glucose levels. | nih.gov |

| SOD1 G93A Mouse Model of ALS | Improved motor performance and attenuated motor neuron loss. | nih.gov |

Exploration in Neurological Disease Models (e.g., Prion Diseases, Amyotrophic Lateral Sclerosis, Multiple Sclerosis)

Guanoxabenz has been the subject of preclinical investigations across a range of neurological disease models, leveraging its known effects on cellular stress pathways. These studies in models of prion diseases, Amyotrophic Lateral Sclerosis (ALS), and Multiple Sclerosis (MS) have yielded varied and informative results.

Prion Diseases: In transgenic mouse models of ovine prion disease (scrapie), Guanoxabenz demonstrated therapeutic potential. nih.govnih.gov Treatment with the compound resulted in a slight but statistically significant extension of the survival period for the infected animals. nih.govnih.gov This finding was significant as it positioned Guanoxabenz among a very limited number of compounds showing in vivo efficacy in animal models of these fatal neurodegenerative disorders. nih.govnih.gov

Amyotrophic Lateral Sclerosis (ALS): The preclinical evidence for Guanoxabenz in ALS models is complex and presents conflicting outcomes. One line of research utilizing a mouse model with a superoxide (B77818) dismutase-1 (SOD1) G93A mutation reported positive effects. nih.gov In this study, Guanoxabenz administration was found to significantly delay the onset of disease symptoms, extend lifespan, improve motor performance, and reduce the loss of motor neurons in female mice. nih.gov The proposed mechanism involved the attenuation of endoplasmic reticulum (ER) stress. nih.gov

Multiple Sclerosis (MS): In animal models of Multiple Sclerosis, Guanoxabenz has shown promising protective effects. activemsers.orguchicago.edu Studies using the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics the inflammatory demyelination characteristic of MS, found that Guanoxabenz prevents myelin loss and alleviates clinical symptoms. activemsers.orguchicago.edufirstwordpharma.com The mechanism appears to be an enhancement of the cell's innate protective machinery in oligodendrocytes (myelin-producing cells) against inflammatory stress. uchicago.edu In a chronic MS model, Guanoxabenz treatment significantly delayed the onset of symptoms and reduced their peak severity. uchicago.edufirstwordpharma.com Furthermore, in a relapsing-remitting mouse model, administering the drug after the peak of symptoms resulted in a nearly 50% reduction in the severity of the subsequent relapse. uchicago.edufirstwordpharma.com Investigations also revealed that Guanoxabenz has immunomodulatory effects, reducing the presence of pro-inflammatory microglia and macrophages in the central nervous system during EAE. nih.gov

Interactive Data Table: Guanoxabenz Efficacy in Neurological Disease Models

| Disease | Model System | Key Preclinical Findings | References |

|---|---|---|---|

| Prion Disease | Transgenic mice (ovine prion model) | Prolonged survival time of treated animals. | nih.gov, nih.gov |

| ALS | SOD1 G93A Mouse Model | Delayed disease onset, extended lifespan, improved motor performance. | nih.gov |

| ALS | SOD1 G93A Mouse Model | Accelerated disease progression and shortened lifespan. | als.net |

| ALS | C. elegans & Dario rerio (zebrafish) Models | Ameliorated disease progression. | nih.gov |

| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Prevented myelin loss, delayed symptom onset, reduced clinical severity, and lessened relapse severity. | activemsers.org, uchicago.edu, firstwordpharma.com |

| Multiple Sclerosis | Cuprizone Mouse Model | Did not show significant improvements in remyelination or oligodendrocyte numbers. | nih.gov |

Antiprion Activity in Yeast and Mammalian Models

The discovery of Guanoxabenz's antiprion properties originated from a large-scale screening of a chemical library using a yeast-based assay. nih.govnih.govplos.org This system leverages the fact that yeast can harbor prions, which are protein-based hereditary elements, making them a powerful tool for identifying compounds that interfere with prion propagation. Guanoxabenz was identified as a compound active against two different yeast prions. nih.govnih.gov

Following its identification in yeast, the compound's efficacy was evaluated in mammalian systems. In a mammalian cell-based assay using MovS6 cells, which are susceptible to ovine prions, Guanoxabenz was shown to efficiently promote the clearance of the pathogenic scrapie form of the prion protein (PrPSc). nih.govnih.govplos.org

Interactive Data Table: Antiprion Activity of Guanoxabenz

| Model Type | Specific Model | Key Antiprion Effect | References |

|---|---|---|---|

| Yeast Model | Saccharomyces cerevisiae | Active against two different yeast prions ([PSI+] and [URE3]). | nih.gov, nih.gov |

| Mammalian Cell Model | MovS6 cells (ovine PrPSc) | Promoted clearance of pathogenic PrPSc. | nih.gov, nih.gov, plos.org |

| In Vivo Mammalian Model | Transgenic mice (ovine PrPSc) | Slightly but significantly prolonged survival of prion-infected animals. | nih.gov, nih.gov |

Methodological Frameworks in Preclinical Efficacy Assessment in Animal Models

The translation of findings from preclinical animal models to effective human therapies is a significant challenge in drug development, particularly for neurodegenerative diseases. jax.orgnih.gov A robust methodological framework for preclinical efficacy assessment is critical to increase the validity, reproducibility, and predictive value of these studies. researchgate.net

Key pillars of a rigorous framework include:

Minimizing Bias: To ensure the integrity of the results, experiments must be designed to minimize conscious and unconscious bias. This is achieved through methods such as the randomization of animals to treatment and control groups and blinding the investigators who perform the experiments and assess outcomes. jax.org It is also crucial to report these blinding conditions in publications to enhance transparency. jax.org

Rigorous Study Design and Reporting: Studies should be meticulously planned before initiation, with clear, a priori hypotheses. jax.orgresearchgate.net The experimental design should be powerful enough to detect biologically meaningful effects, which involves formal power analyses to determine appropriate sample sizes. researchgate.net It is essential to distinguish between smaller, pilot or 'exploratory' studies and larger, more definitive 'therapeutic' or 'confirmatory' studies. researchgate.net When reporting, methods and results must be described accurately, including baseline data, inclusion/exclusion criteria, and dose-response results. jax.org

Target Engagement and Pharmacokinetics: A critical component of a preclinical trial is to demonstrate that the therapeutic agent reaches its intended target in the central nervous system at a sufficient concentration to exert a biological effect. tandfonline.com This involves pharmacokinetic studies to measure drug levels in plasma and the target tissue, and pharmacodynamic studies to provide evidence of target engagement. tandfonline.com

Model Selection and Replication: No single animal model can fully recapitulate the complexity of a human neurodegenerative disease. nih.govnih.gov Therefore, promising therapeutic effects should be replicated, ideally in multiple animal models (e.g., genetic, toxin-induced) and across different species if possible. jax.orgmdbneuro.com Independent replication by different laboratories is the gold standard for validating a preclinical finding before it is considered for advancement to human clinical trials. jax.org

By adhering to these principles, the scientific community can improve the quality and reliability of preclinical data, ensuring that only the most promising therapeutic candidates, such as Guanoxabenz, are moved forward into clinical development, thereby maximizing the chances of success and avoiding false hope for patients. jax.org

Advanced Synthetic Methodologies and Analog Development for Research Probes

Chemical Synthesis of Guanoxabenz and Tailored Analogs for Research Purposes

The chemical architecture of guanoxabenz, formally known as 1-(2,6-dichlorobenzylideneamino)-3-hydroxyguanidine, is characterized by a hydroxyguanidine moiety attached to a 2,6-dichlorobenzylidene group. nih.govnih.gov Its synthesis and the generation of its analogs for research are rooted in the broader principles of guanidine (B92328) chemistry. While specific, detailed synthetic routes for guanoxabenz itself are not extensively published in primary literature, its structure as an N-hydroxy derivative of guanabenz (B1672423) suggests that its synthesis involves the introduction of a hydroxyl group onto the guanidine nitrogen of a precursor. nih.gov

General methodologies for the synthesis of substituted guanidines often serve as a foundation for creating analogs. One of the earliest and most fundamental methods involves the fusion of cyanoguanidine with amine salts, such as amine hydrochlorides, at elevated temperatures. beilstein-journals.org Another common approach involves reacting primary amines with cyanoguanidine in the presence of copper salts like CuCl2, followed by treatment with hydrogen sulfide (B99878) to release the desired biguanide (B1667054) or guanidine derivative. beilstein-journals.org More advanced methods can utilize strong Lewis acids like FeCl3 or ZnCl2 to increase reaction rates and yields, even at room temperature. beilstein-journals.org

The development of tailored analogs often focuses on modifying the core structure to probe biological activity. For guanoxabenz, this could involve:

Altering the Aryl Group: Replacing the 2,6-dichlorophenyl ring with other substituted aromatic or heterocyclic systems to investigate structure-activity relationships at the receptor binding site.

Modifying the Guanidine Moiety: Synthesizing N-substituted derivatives, such as N-alkyl or N-alkoxyguanidines, to explore how these changes affect receptor affinity and selectivity. acs.org

Exploring Tautomeric Forms: The free base of the parent compound, guanabenz, is known to exist in a tautomeric equilibrium with an azine form. sciforum.net This chemical property can be exploited in the synthesis of novel heterocyclic systems and analogs, such as dihydropyrazoles and triazoles, using the guanabenz scaffold as a bifunctional organocatalyst. sciforum.net

Research into related guanidine-containing compounds has led to the synthesis of complex structures, such as the alkaloid cernumidine, using advanced techniques like the Curtius rearrangement to construct the key aminal guanidine core. unl.pt These sophisticated synthetic strategies provide a blueprint for creating structurally novel and diverse guanoxabenz analogs for use as research probes. unl.pt

Development of Highly Selective Receptor Ligands and Pharmacological Tools

Guanoxabenz and its parent compound, guanabenz, are recognized as agonists of the α2-adrenergic receptors (α2-ARs). medchemexpress.comnih.gov The development of analogs and the characterization of their binding profiles are crucial for creating highly selective pharmacological tools to dissect the function of different α2-AR subtypes (α2A, α2B, α2C). Guanoxabenz itself is considered a prodrug that undergoes enzymatic N-reduction in the body to form guanabenz, which is the active metabolite responsible for high-affinity binding to α2-adrenoceptors. nih.gov Therefore, the receptor interaction profile of guanabenz is paramount to understanding the pharmacological effects.

Functional characterization of ligands at recombinant human α2-AR subtypes using [35S]GTPγS binding assays reveals distinct potency and efficacy profiles. drugbank.com This assay measures the ability of an agonist to activate the receptor and promote the binding of [35S]GTPγS to the associated G protein, serving as a functional marker of receptor activation. drugbank.com Studies show that guanabenz acts as a partial agonist at the α2A and α2B subtypes but displays no agonistic activity at the α2C subtype, making it a subtype-selective ligand. drugbank.com This selectivity is a key feature for its use as a pharmacological tool.

The table below summarizes the functional potency and intrinsic activity of guanabenz compared to other α2-AR agonists at the three human receptor subtypes.

Data sourced from a study on ligand efficacy at recombinant alpha2 adrenergic receptors. drugbank.com

Structural biology has provided further insights into ligand selectivity. The binding of agonists to α2-ARs involves critical interactions with specific amino acid residues in the binding pocket. mdpi.com For instance, the activation of these receptors by agonists like dexmedetomidine (B676) involves hydrogen bonds and π-π stacking interactions with key residues. mdpi.com The development of novel chemotypes, moving beyond traditional scaffolds, is a principal goal of structure-based drug design. univr.it By creating analogs of guanoxabenz that modify its interaction with these residues, researchers can fine-tune selectivity and develop more precise pharmacological probes.

Prodrug Design Principles for Guanidine-Containing Compounds in Experimental Systems

The highly polar and basic nature of the guanidine group, while often essential for pharmacological activity, can limit intestinal absorption and oral bioavailability. Prodrug design offers a powerful strategy to overcome this limitation by temporarily masking the polar functionality. acs.orgnih.gov A key principle is to design a derivative that is chemically stable for administration and absorption but is efficiently converted back to the active parent drug within the body. ijpcbs.com

One innovative and broadly applicable prodrug strategy for guanidine-containing compounds involves the formation of a Guanidine Cyclic Diimide (GCDI) . acs.orgnih.gov

Principle: This approach masks the polar guanidine group by reacting it with a cyclic anhydride (B1165640) (e.g., phthalic anhydride) to form a more lipophilic, reversible GCDI structure. acs.orgnih.gov This modification significantly enhances intestinal absorption.

Mechanism: The GCDI prodrugs can be synthesized directly from the parent guanidine drug in a single step. acs.org After absorption, the GCDI moiety can form covalent adducts with serum proteins like albumin, creating a circulating reservoir. The active drug is then gradually released from this conjugate via hydrolysis. acs.orgnih.gov

Application: This strategy was successfully applied to guanidino oseltamivir (B103847) carboxylate (GOC), dramatically improving its oral bioavailability and pharmacokinetic half-life in experimental models. nih.gov The synthesis can be performed using various cyclic anhydrides to tune the properties of the resulting prodrug. acs.org

A second major principle is the double-targeted prodrug approach , which leverages specific biological transport and activation systems. nih.govnih.gov

Principle: This strategy involves attaching a promoiety, such as an amino acid, to the parent drug via an ester linkage. This allows the prodrug to be recognized and transported across the intestinal wall by specific transporters, like the human peptide transporter 1 (hPEPT1). nih.govnih.gov

Mechanism: Once absorbed, the ester bond is cleaved by ubiquitous enzymes, such as human valacyclovirase (hVACVase), to release the active parent drug. nih.gov The design accounts for both the transport and activation processes from the outset.

Application: This approach was demonstrated with a model guanidine compound, [3-(hydroxymethyl)phenyl]guanidine (3-HPG). Its L-valine and L-isoleucine ester prodrugs showed significantly enhanced permeability in Caco-2 cell models and rat perfusion studies compared to the parent compound. nih.gov

The table below illustrates the enhanced permeability of amino acid prodrugs of the model guanidine compound 3-HPG.

Data adapted from a study on enhancing intestinal absorption of guanidino-containing analogues. nih.gov

These design principles are not mutually exclusive and represent versatile tools in experimental systems to improve the drug-like properties of polar guanidine-containing research compounds like guanoxabenz.

Future Directions and Emerging Research Avenues for Guanoxabenz

Exploration of Novel Molecular Targets and Pathways

While Guanoxabenz is a well-established alpha-2 adrenergic agonist, recent research has illuminated its interaction with other cellular pathways, particularly the Unfolded Protein Response (UPR). nih.govnih.gov The UPR is a crucial cellular stress response mechanism activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). plos.orgplos.org The UPR has three main branches controlled by the sensors: inositol-requiring enzyme-1α (IRE1α), activating transcription factor-6 (ATF6), and protein kinase RNA (PKR)-like ER kinase (PERK). plos.orgplos.org

Guanoxabenz has been shown to modulate the PERK pathway by selectively inhibiting the GADD34-mediated dephosphorylation of eukaryotic initiation factor 2α (eIF2α). nih.govnih.govplos.org This action prolongs the phosphorylation of eIF2α, leading to a temporary reduction in global protein synthesis, which can alleviate ER stress and protect cells from the toxic effects of misfolded protein accumulation. plos.org This mechanism has significant implications for neurodegenerative diseases characterized by protein aggregation.

Key molecular players in this pathway that are influenced by Guanoxabenz include:

PERK: A central kinase in the UPR that phosphorylates eIF2α.

eIF2α: A translation initiation factor whose phosphorylation reduces general protein synthesis.

GADD34 (PPP1R15A): A regulatory subunit of protein phosphatase 1 (PP1c) that dephosphorylates eIF2α, and its inhibition by Guanoxabenz is a key molecular event. plos.org

ATF4: A transcription factor that is preferentially translated when eIF2α is phosphorylated, leading to the expression of genes involved in stress resolution. plos.org

CHOP: A pro-apoptotic transcription factor that can be induced under prolonged ER stress. researchgate.net

The exploration of Guanoxabenz's effects on the UPR opens up new possibilities for its therapeutic application in a range of protein-misfolding disorders.

Application in New Preclinical Disease Models

The expanded understanding of Guanoxabenz's molecular targets has led to its investigation in novel preclinical disease models, moving beyond its cardiovascular origins.

One significant area of investigation is in neurodegenerative diseases. In a mouse model of amyotrophic lateral sclerosis (ALS) caused by mutant SOD1, treatment with Guanabenz (B1672423) (a closely related compound) was reported to ameliorate the disease by delaying onset and prolonging survival. nih.gov This effect was associated with reduced accumulation of mutant SOD1 and enhanced phosphorylation of eIF2α. nih.gov However, it is important to note that other studies have reported conflicting findings, with one study showing that Guanabenz accelerated disease progression in a mutant SOD1 mouse model of ALS. These discrepancies highlight the complexity of preclinical research and the need for further investigation.

Another promising application is in the context of neuroinflammation. In a preclinical model of latent toxoplasmosis in mice, Guanabenz was found to reverse parasite-induced hyperactivity. nih.gov This behavioral rescue was correlated with a decrease in neuroinflammation rather than a reduction in the parasite cyst burden, suggesting a direct effect on the host's inflammatory response. nih.gov

Furthermore, Guanoxabenz has demonstrated protective effects in cardiac myocytes under ER stress. In a study using cardiac myocytes, Guanoxabenz was shown to antagonize the effects of tunicamycin, an inducer of ER stress, and protect against cell death induced by various ER stressors. researchgate.net

Table 1: Summary of Guanoxabenz and Related Compounds in Preclinical Disease Models

| Compound | Disease Model | Key Findings | Reference |

|---|---|---|---|

| Guanabenz | Amyotrophic Lateral Sclerosis (ALS) (mutant SOD1 mice) | Ameliorated disease, delayed onset, prolonged survival. | nih.gov |

| Guanabenz | Latent Toxoplasmosis (mice) | Reversed hyperactivity, decreased neuroinflammation. | nih.gov |

| Guanoxabenz | Cardiac Myocyte ER Stress | Protected against cell death induced by ER stressors. | researchgate.net |

These preclinical studies provide a strong rationale for the continued investigation of Guanoxabenz in a broader range of diseases characterized by ER stress and neuroinflammation.

Integration of Omics Technologies in Guanoxabenz Research

The advancement of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit to further elucidate the mechanisms of action of Guanoxabenz and identify new therapeutic opportunities. nih.govnih.govnih.govmdpi.comfrontiersin.orgnih.govnih.govnih.govmdpi.com

Transcriptomics: RNA sequencing (RNA-seq) can provide a comprehensive overview of the changes in gene expression in response to Guanoxabenz treatment. mdpi.comnih.govnih.gov This could reveal novel signaling pathways and cellular processes modulated by the compound beyond the known effects on alpha-2 adrenergic receptors and the UPR. For instance, a transcriptomic analysis of cells or tissues treated with Guanoxabenz could identify new downstream targets of the PERK-eIF2α pathway or uncover unexpected off-target effects.

Proteomics: Quantitative proteomic approaches, such as liquid chromatography-mass spectrometry (LC-MS), can be used to analyze global changes in protein expression and post-translational modifications following Guanoxabenz administration. nih.govnih.gov This would allow for a direct assessment of the impact on protein synthesis and could identify specific proteins whose translation is affected. A proteomic analysis could also uncover changes in the levels of proteins involved in inflammation, apoptosis, and other cellular processes, providing a deeper understanding of its protective mechanisms.

Metabolomics: Untargeted metabolomic analysis can reveal alterations in the metabolic profile of cells or organisms treated with Guanoxabenz. nih.govfrontiersin.orgnih.govmdpi.com This could identify metabolic pathways that are influenced by the compound and may contribute to its therapeutic effects. For example, changes in the levels of neurotransmitters, lipids, or other small molecules could provide insights into its neurological and cardiovascular effects.

The integration of these omics technologies will be instrumental in building a more complete picture of Guanoxabenz's biological effects and in identifying predictive biomarkers for its therapeutic efficacy.

Development of Advanced Research Probes and Imaging Agents

To further investigate the in vivo behavior and target engagement of Guanoxabenz, the development of advanced research probes and imaging agents is a critical future direction.

Radiolabeled Guanoxabenz: The synthesis of radiolabeled versions of Guanoxabenz, for example with isotopes like Carbon-11, Fluorine-18, or Gallium-68, would enable in vivo imaging studies using Positron Emission Tomography (PET). nih.govnih.govfrontiersin.org PET imaging with a radiolabeled Guanoxabenz could be used to non-invasively determine its biodistribution, pharmacokinetics, and target engagement in the brain and other organs. This would be invaluable for understanding its therapeutic window and for optimizing treatment regimens in future clinical studies. The general principles of synthesizing radiolabeled compounds involve incorporating a radioisotope into the molecule without altering its biological activity. moravek.comuochb.cz

Fluorescent Probes: The development of fluorescently tagged Guanoxabenz or selective fluorescent probes for its primary target, the alpha-2 adrenergic receptor, would facilitate high-resolution imaging studies in cells and tissues. nih.govrndsystems.comnih.govthermofisher.com These probes could be used in techniques like fluorescence microscopy and flow cytometry to visualize the subcellular localization of the receptor and to study its trafficking and signaling in real-time. While fluorescent probes for adrenergic receptors have been developed, specific high-affinity probes for visualizing Guanoxabenz binding sites would be a significant advancement. nih.gov

The creation of these sophisticated research tools will be essential for advancing our understanding of Guanoxabenz's pharmacology and for accelerating its potential translation into new clinical applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Guanoxabenz, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis protocols for Guanoxabenz typically involve multi-step organic reactions, with critical variables including solvent choice, temperature, and catalyst efficiency. For reproducibility, ensure stoichiometric ratios are optimized (e.g., 1:1.2 molar ratio of precursor to reagent) and purity is verified via HPLC (>95%) . Detailed characterization (NMR, MS) must align with literature benchmarks to confirm structural integrity.

Q. What is the primary mechanism of action of Guanoxabenz in pharmacological studies?

- Methodological Answer : Guanoxabenz’s mechanism is often studied via competitive binding assays (e.g., radioligand displacement) and functional cellular assays (e.g., cAMP modulation). Use in vitro models (e.g., HEK293 cells expressing target receptors) to quantify IC50 values, ensuring controls account for non-specific binding. Cross-validate findings with knock-out models to confirm target specificity .

Q. How do researchers validate the stability of Guanoxabenz under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare to stress-test conditions (e.g., acidic/alkaline hydrolysis). Use Arrhenius equations to extrapolate shelf-life, ensuring compliance with ICH guidelines .

Advanced Research Questions

Q. How can contradictory findings about Guanoxabenz’s efficacy across preclinical models be reconciled?

- Methodological Answer : Contradictions often arise from interspecies metabolic differences or dosing regimens. Perform pharmacokinetic (PK) profiling (e.g., plasma Tmax, AUC) in multiple species (rats, primates) and cross-reference with in vitro hepatic microsomal stability data. Apply meta-analysis tools to identify covariates (e.g., sex, age) influencing outcomes .

Q. What statistical approaches are optimal for analyzing dose-response relationships in Guanoxabenz toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate LD50 and NOAEL. Incorporate Bayesian hierarchical models to account for inter-study variability. Validate assumptions via residual analysis and sensitivity testing .

Q. How can researchers optimize assay sensitivity when measuring Guanoxabenz’s off-target effects?

- Methodological Answer : Employ high-throughput screening (HTS) panels (e.g., CEREP BioPrint®) with orthogonal assays (e.g., fluorescence polarization vs. SPR). Use Z’-factor scores to quantify assay robustness (>0.5 acceptable). Normalize data to reference compounds to minimize plate-to-plate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.